molecular formula C14H15N3O2 B2506591 3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1989757-74-5

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B2506591
CAS RN: 1989757-74-5
M. Wt: 257.293
InChI Key: SIBNJBIBFVJMHC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (DTAZ) is a heterocyclic compound with a wide range of applications in fields such as biochemistry, organic chemistry, and pharmacology. It is a member of the benzodioxole family and is a versatile intermediate used in the synthesis of many compounds, including drugs and other biologically active molecules. DTAZ has been studied extensively for its potential therapeutic applications and has been found to have several pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial effects. Additionally, its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Antiviral Applications

The 1,2,4-triazole motif has been embedded into several approved and investigational drugs. Notably, ribavirin, an antiviral medication, contains a similar structure. Ribavirin is used to treat respiratory syncytial virus infections, hepatitis C, and other viral diseases . Researchers may explore the antiviral potential of this compound, especially considering its structural resemblance to ribavirin.

Antifungal Properties

Another avenue of research involves evaluating the compound’s antifungal activity. For instance, (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide has been synthesized and characterized as a new antifungal agent . Investigating the antifungal properties of our compound could yield valuable insights for drug development.

Cancer Research

Indoles bearing the 1,3-benzodioxole moiety have shown promise in anticancer evaluations . Researchers might explore the compound’s effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Investigating its interactions with cellular pathways could lead to novel therapeutic strategies.

Metabolic Disorders

Considering the compound’s structural features, it could be relevant in metabolic disorder research. Triazoles have been explored for their effects on glucose metabolism, lipid regulation, and insulin sensitivity. Investigating our compound’s impact on metabolic pathways could yield valuable insights.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-4-13-15-16-14(17(13)7-3-1)10-5-6-11-12(8-10)19-9-18-11/h5-6,8H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBNJBIBFVJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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